2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine
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Overview
Description
2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties. The trifluoromethyl groups are known for their strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are critical for achieving high yields and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with electron-rich sites on proteins and other biomolecules, leading to changes in their activity and function. The compound can also participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, which further contribute to its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another fluorinated pyridine derivative with similar properties.
2,6-Pyridinedicarbonitrile: A pyridine derivative with different functional groups but similar reactivity.
Trifluoromethylpyridine: A simpler compound with a single trifluoromethyl group
Uniqueness
2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing effects and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing properties, such as in the design of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C13H7F6NO4 |
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Molecular Weight |
355.19 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-[6-(4,4,4-trifluoro-3-oxobutanoyl)pyridin-2-yl]butane-1,3-dione |
InChI |
InChI=1S/C13H7F6NO4/c14-12(15,16)10(23)4-8(21)6-2-1-3-7(20-6)9(22)5-11(24)13(17,18)19/h1-3H,4-5H2 |
InChI Key |
IAVKBGWGYNVYCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)CC(=O)C(F)(F)F)C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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